molecular formula C8H11ClN2O B8288992 4-Chloro-3-methoxybenzylhydrazine

4-Chloro-3-methoxybenzylhydrazine

Cat. No.: B8288992
M. Wt: 186.64 g/mol
InChI Key: HNSMCIGVJAAADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methoxybenzylhydrazine is a substituted benzylhydrazine derivative characterized by a benzene ring with a chlorine atom at the 4-position and a methoxy group at the 3-position. This compound is structurally related to hydrazones and acyl hydrazides, which are widely studied for their biological activities, coordination chemistry, and applications in synthetic organic chemistry .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

(4-chloro-3-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11ClN2O/c1-12-8-4-6(5-11-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

HNSMCIGVJAAADX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₈H₁₀ClN₂O (inferred from substituents).
  • Substituent Effects : The electron-withdrawing chloro group enhances electrophilic reactivity, while the methoxy group contributes to hydrogen-bonding capabilities, influencing solubility and crystallinity .

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Melting Point (K) Biological Activity References
4-Chloro-3-methoxybenzylhydrazine C₈H₁₀ClN₂O 4-Cl, 3-OCH₃ Not reported Inferred antimicrobial potential
3-Chloro-N'-(2,4-dichlorobenzylidene)benzohydrazide C₁₄H₁₀Cl₃N₂O 3-Cl, 2,4-Cl (benzylidene) Not reported Antimicrobial, antitumor
(E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide C₁₇H₁₈N₂O₄ 4-OCH₃, 3-OCH₂CH₃, 4-OH (benzylidene) 486–488 Not reported
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 4-N(CH₃)₂ Not reported Hydrogen-bonded crystal lattice
Butyric acid, 4-chloro-, 2-(5-(4-chlorophenyl)-3-as-triazinyl) hydrazide C₁₃H₁₂Cl₂N₆O₂ 4-Cl (butyric acid), 4-Cl (triazine) Not reported Not reported

Crystallographic and Computational Insights

  • 4-(Dimethylamino)benzohydrazide () forms a hydrogen-bonded network with lattice energy optimized via DFT calculations, suggesting that substituents like N(CH₃)₂ significantly influence crystal packing .
  • In contrast, this compound is expected to exhibit weaker intermolecular interactions due to the absence of strong hydrogen-bond donors, as seen in 3-ethoxy-4-hydroxybenzylidene derivatives () .

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